molecular formula C20H20O5 B1664697 6-Prenylnaringenin CAS No. 68236-13-5

6-Prenylnaringenin

Cat. No.: B1664697
CAS No.: 68236-13-5
M. Wt: 340.4 g/mol
InChI Key: YHWNASRGLKJRJJ-KRWDZBQOSA-N
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Description

(2S)-6-Prenylnaringenin is a prenylated flavonoid, a type of secondary metabolite found in various plants. It is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is particularly notable for its presence in hops (Humulus lupulus), which are used in brewing beer, and it has been studied for its potential health benefits.

Mechanism of Action

Target of Action

6-Prenylnaringenin (6-PN) is a plant-derived compound that has demonstrated activity as a T-type calcium channel blocker . It also interacts with the estrogen receptor alpha (ERα) and the aryl hydrocarbon receptor (AhR) .

Mode of Action

6-PN degrades ERα via an AhR-dependent mechanism . This interaction leads to the activation of AhR and induction of CYP1A1, an enzyme responsible for 2-hydroxylated estrogens and the estrogen detoxification pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-PN is the estrogen metabolism pathway . 6-PN disrupts ERα-mediated downregulation of CYP1A1, facilitating the detoxification of estrogens . This action results in the preferential metabolism of estrogens to their detoxified form .

Pharmacokinetics

It’s known that the compound’slipophilicity plays a crucial role in its bioavailability . The prenyl group in 6-PN increases its lipophilicity, which could enhance its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 6-PN’s action primarily involve the modulation of estrogenic activity . By disrupting ERα-mediated downregulation of CYP1A1, 6-PN promotes the detoxification of estrogens, reducing the potential for estrogen-induced DNA damage . This action could potentially influence the progression of diseases influenced by estrogen levels, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of 6-PN can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds in the environment. In the context of hops, the presence of other flavonoids could potentially influence the activity of 6-PN

Biochemical Analysis

Biochemical Properties

6-Prenylnaringenin interacts with various enzymes and proteins. A novel prenyltransferase gene from Streptomyces sp. NT11, expressed in Escherichia coli, showed high selectivity to prenylate naringenin at C-6 to generate this compound . The optimal activity was observed at pH 6.0 and 55 °C .

Cellular Effects

This compound exhibits significant cellular effects. It has been found to exert antitumor activity on melanoma cells by inhibiting cellular histone deacetylases (HDACs) . Moreover, it mediates a prominent, dose-dependent reduction of cellular proliferation and viability of SK-MEL-28 and BLM melanoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the aryl hydrocarbon receptor (AhR) and induction of CYP1A1 . This activation leads to the attenuation of epigenetic inhibition of CYP1A1 through degradation of ERα, ultimately increasing 2-hydroxylated estrogens .

Temporal Effects in Laboratory Settings

It has been reported that this compound production reached the highest yield of 69.9 mg/L with average productivity of 4.0 mg/L/h after 16 h incubation .

Metabolic Pathways

This compound is involved in the shikimate-acetate and isoprenoid pathways . It is a hybrid product composed of a flavonoid core attached to a 5-carbon (dimethylallyl) prenyl group derived from isoprenoid metabolism .

Subcellular Localization

It is known that the prenyl group can induce conformational changes in the receptor by binding of ligands , which may influence its subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Prenylnaringenin typically involves the prenylation of naringenin, a flavonoid precursor. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of (2S)-6-Prenylnaringenin can be achieved through biotechnological methods, such as using engineered yeast strains. For example, Saccharomyces cerevisiae can be genetically modified to enhance the production of naringenin, which is then prenylated to form (2S)-6-Prenylnaringenin. This method is advantageous due to its sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Prenylnaringenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the prenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (2S)-6-Prenylnaringenin, each with distinct biological activities.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.

    Biology: It has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: Its anticancer properties have been explored in various cancer cell lines, showing potential as a therapeutic agent.

    Industry: It is used in the brewing industry for its flavor and potential health benefits.

Comparison with Similar Compounds

Similar Compounds

    Naringenin: The non-prenylated precursor of (2S)-6-Prenylnaringenin.

    Xanthohumol: Another prenylated flavonoid found in hops with similar biological activities.

    8-Prenylnaringenin: A structural isomer with potent estrogenic activity.

Uniqueness

(2S)-6-Prenylnaringenin is unique due to its specific prenylation pattern, which enhances its biological activities compared to its non-prenylated counterpart, naringenin. Its distinct structure also allows it to interact with different molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNASRGLKJRJJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218409
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-13-5
Record name 6-Prenylnaringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68236-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Prenylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PRENYLNARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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